molecular formula C22H18N2OS2 B2686921 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide CAS No. 406926-27-0

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No.: B2686921
CAS No.: 406926-27-0
M. Wt: 390.52
InChI Key: NQRICFDNOXNSBW-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

Target of Action

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, also known as ZINC03208208, has been found to have significant activity against bacterial strains, particularly Staphylococcus aureus . The primary target of ZINC03208208 is bacterial DNA gyrase , an enzyme that is essential for DNA replication in bacteria.

Mode of Action

ZINC03208208 interacts with its target, the bacterial DNA gyrase, by inhibiting its function . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the replication of bacterial DNA is halted, leading to the death of the bacteria .

Biochemical Pathways

The action of ZINC03208208 affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, ZINC03208208 disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption leads to the cessation of DNA replication, preventing bacterial proliferation.

Pharmacokinetics

Similar compounds have shown favourable pharmacokinetic profiles . The absorption, distribution, metabolism, and excretion (ADME) properties of ZINC03208208 would need to be studied further to fully understand its bioavailability and pharmacokinetics.

Result of Action

The result of ZINC03208208’s action is the inhibition of bacterial growth. By preventing DNA replication, ZINC03208208 causes bacterial death, thereby exerting its antibacterial effects . This makes ZINC03208208 a potential candidate for the development of new antibacterial drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be achieved through various synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is typically carried out in dimethyl formamide (DMF) as a solvent under mild conditions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including tuberculosis and cancer.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its tetrahydro-1-benzothiophen-2-yl moiety, combined with the benzothiazole ring, enhances its ability to interact with various biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS2/c25-20(14-8-2-1-3-9-14)24-22-19(15-10-4-6-12-17(15)26-22)21-23-16-11-5-7-13-18(16)27-21/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRICFDNOXNSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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